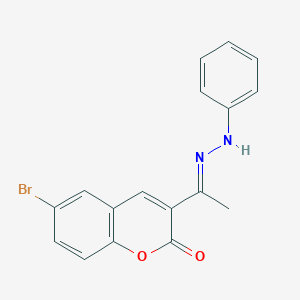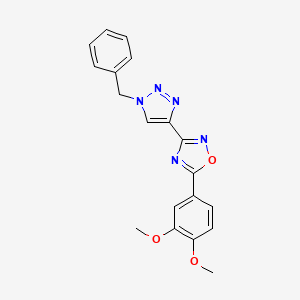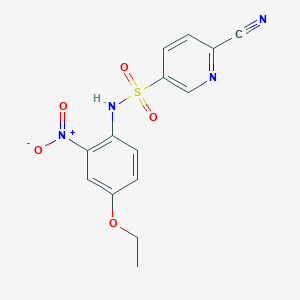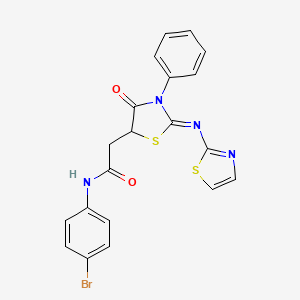
1-(4-((4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its appearance (solid, liquid, color, etc.) and odor .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, catalysts, and conditions .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This could include reactions with other compounds under various conditions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and various spectroscopic properties. It also includes studying the compound’s reactivity .Aplicaciones Científicas De Investigación
Inhibition of Stromelysin-1
Stromelysin-1 is an enzyme implicated in various diseases due to its role in the breakdown of extracellular matrix components. The compound may act as an inhibitor, potentially offering therapeutic avenues for conditions like arthritis and cancer metastasis .
Pharmacological Research
As an experimental molecule, this compound can be used in pharmacological research to study its interaction with biological targets, absorption, distribution, metabolism, and excretion (ADME) properties .
Therapeutic Compound Development
The structural features of this compound suggest it could be a precursor in the synthesis of therapeutic agents, particularly those targeting central nervous system disorders such as mild cognitive impairment and early dementia, including Alzheimer’s disease .
Antimicrobial Activity
Compounds with similar structures have shown promise in antimicrobial activity. This compound could be synthesized and tested against various bacterial strains to evaluate its efficacy as an antibacterial agent .
ALK Inhibition for Cancer Treatment
Anaplastic lymphoma kinase (ALK) is a target for treating certain types of non-small cell lung cancer (NSCLC). Derivatives of this compound could be synthesized to create potent and selective ALK inhibitors .
Peripheral CB1R Antagonism
The addition of certain moieties to compounds like this one has resulted in potent cannabinoid receptor (CB1R) antagonists with peripheral restriction, which could be beneficial in treating obesity without central nervous system side effects .
Mecanismo De Acción
Target of Action
Similar compounds have been found to targetPCSK9 protein synthesis . PCSK9 is a protein that regulates the amount of cholesterol in the body by controlling the number of low-density lipoprotein receptors.
Mode of Action
The compound interacts with its target by inhibiting the synthesis of the PCSK9 protein . This inhibition occurs selectively, with the compound showing significant selectivity over other proteins .
Pharmacokinetics
The compound is a prodrug , which means it is converted into its active form in the body . Specifically, it is converted by liver carboxyesterase (CES1) to its active drug . The active drug was found at a concentration of 33.9 μg/mL in mice 0.5 hr post 300 mg/kg p.o. and 9.0 μg/mL in monkeys 0.5 hr post 30 mg/kg p.o .
Result of Action
The result of the compound’s action is a reduction in plasma PCSK9 levels. In humanized PCSK9 mice, plasma PCSK9 was reduced by 26/42/53% 5 hrs post 100/300/500 mg/kg p.o . This leads to an increase in the number of low-density lipoprotein receptors and a decrease in low-density lipoprotein cholesterol levels in the bloodstream .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO is 2 mg/mL, indicating that it may be more effective in environments where DMSO is present . Additionally, the compound is stored at room temperature, suggesting that it may be stable under normal environmental conditions .
Safety and Hazards
Propiedades
IUPAC Name |
1-[4-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]sulfonylphenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c1-13(22)14-2-4-16(5-3-14)26(23,24)21-10-7-15(8-11-21)25-18-6-9-20-12-17(18)19/h2-6,9,12,15H,7-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOFIVZFYIFBBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(1H-pyrrol-1-yl)phenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2938439.png)
![2-[3-isopropyl-6-(5-methyl-1,2,4-oxadiazol-3-yl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2938440.png)

![3-(4-methoxyphenyl)-N-(2-phenylethyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B2938442.png)
![1'-Benzyl-3-[3-(trifluoromethyl)phenyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2938446.png)
![N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)-2-fluoro-4-methylbenzamide](/img/structure/B2938447.png)


![7-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfonyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2938455.png)
![5-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide](/img/structure/B2938456.png)
![5-(cyclobutylcarbonyl)-N-(5-fluoro-2-methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B2938457.png)
![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2938458.png)

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(5-bromothiophen-2-yl)methanone](/img/structure/B2938462.png)